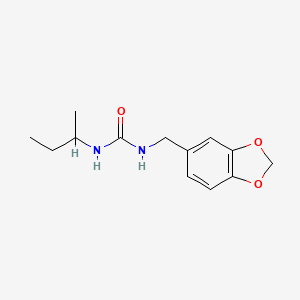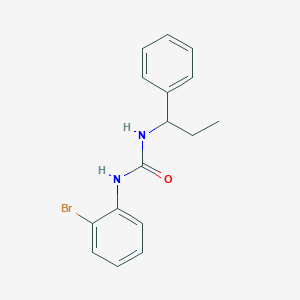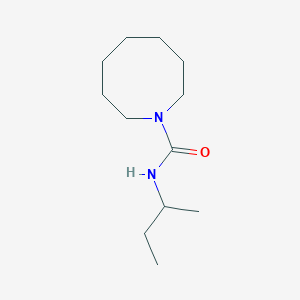
N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea
Overview
Description
N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea, also known as BU-224, is a selective antagonist of the orexin 2 receptor (OX2R) in the brain. Orexin receptors are known to play a crucial role in the regulation of sleep and wakefulness, as well as feeding behavior, energy metabolism, and reward processing. In recent years, BU-224 has emerged as a promising tool for investigating the physiological and pathological functions of OX2R in various animal models and human studies.
Mechanism of Action
N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea acts as a competitive antagonist of the OX2R, which is a G protein-coupled receptor expressed in the hypothalamus and other brain regions. By binding to the receptor, N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea prevents the activation of downstream signaling pathways that are involved in the regulation of sleep and wakefulness, feeding behavior, and energy metabolism. The exact mechanism of action of N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea is still under investigation, but it is believed to involve the modulation of neurotransmitter release and neuronal excitability.
Biochemical and physiological effects:
N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea has been shown to have a number of biochemical and physiological effects in animal models and human studies. These include the modulation of sleep-wake behavior, circadian rhythms, food intake, energy expenditure, and drug addiction. N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea has several advantages as a research tool, including its selectivity for the OX2R, its high potency and efficacy, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, such as its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea and the OX2R signaling pathway. These include the investigation of the role of OX2R in the regulation of emotion, cognition, and memory, as well as the development of novel therapeutic agents targeting the OX2R for the treatment of sleep disorders, obesity, and drug addiction. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea and other OX2R antagonists, and to determine their potential clinical applications.
Scientific Research Applications
N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea has been widely used as a pharmacological tool to selectively block the OX2R signaling pathway in various animal models and human studies. It has been shown to modulate sleep-wake behavior, circadian rhythms, feeding behavior, energy metabolism, and drug addiction. N-(sec-butyl)-N'-(2-tert-butylcyclohexyl)urea has also been used to investigate the role of OX2R in the pathophysiology of psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-butan-2-yl-3-(2-tert-butylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-6-11(2)16-14(18)17-13-10-8-7-9-12(13)15(3,4)5/h11-13H,6-10H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMMHFVJFILKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CCCCC1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(2-tert-butylcyclohexyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4286152.png)


![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)


![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)

![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)



![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)